molecular formula C12H9FN4 B3080166 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082346-14-2

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B3080166
CAS No.: 1082346-14-2
M. Wt: 228.22 g/mol
InChI Key: OHHBFLDFLWWOQL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine ( 1082346-14-2) is a high-purity chemical compound supplied for research and development purposes. This specialized small molecule features a fused [1,2,4]triazolo[4,3-a]pyridine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active agents . The compound's molecular formula is C12H9FN4, with a molecular weight of 228.23 g/mol . Triazolopyridine derivatives represent an important class of nitrogen-containing heterocyclic compounds that have demonstrated significant potential in pharmaceutical research, including applications as antifungal, antibacterial, and anticonvulsant agents . The [1,2,4]triazolo[4,3-a]pyridine scaffold serves as a key template for developing various therapeutic agents and has been identified in compounds acting as adenosine receptor antagonists , serotonin antagonists , and inhibitors of enzymes such as falcipain-2, a cysteine protease target in antimalarial drug discovery . Related triazolopyridine analogs have shown promising antimalarial activity against Plasmodium falciparum through virtual screening and molecular docking studies targeting falcipain-2 . The structural motif also appears in research concerning central nervous system disorders, with some triazolopyridine derivatives investigated for their potential in treating neurological and psychiatric conditions . The compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-16-15-11-5-4-10(14)7-17(11)12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFLDFLWWOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzylamine with 2-cyanopyridine in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include heating and the use of solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H9FN4
  • Molecular Weight : 228.23 g/mol
  • CAS Number : 1082346-14-2

The compound features a triazole ring fused with a pyridine moiety and a fluorophenyl substituent, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. Studies have shown that 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A study demonstrated that this compound selectively induced apoptosis in breast cancer cells via the mitochondrial pathway, showcasing its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted.

  • Case Study : In vitro studies revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

  • Case Study : Experimental models have shown that the compound can protect neuronal cells from oxidative damage induced by neurotoxic agents .

Research Findings

A comprehensive review of the literature reveals diverse applications for this compound:

Application AreaFindingsReferences
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation
AntimicrobialEffective against various bacterial strains
NeuroprotectionProtects neuronal cells from oxidative stress; potential modulation of neurotransmitters

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

  • This compound has been cataloged for life science research .
  • 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine Molecular Formula: C₁₀H₁₀N₂OS₃ Molecular Weight: Not explicitly stated (CAS: 1258640-30-0) Key Differences: The isopropyl group introduces greater steric hindrance, which may affect binding to biological targets. The tetrahydro-pyridine ring (5H,6H,7H,8H) further modifies conformational flexibility .

Halogen-Substituted Derivatives

  • 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

    • Molecular Formula : C₆H₅BrN₄
    • Molecular Weight : 213.04 g/mol
    • Key Differences : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in target interactions. This compound is used as a synthetic intermediate for cross-coupling reactions .
  • The hydrochloride salt improves aqueous solubility .

Substitution at Position 6 of the Triazolopyridine Core

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride Molecular Formula: Not explicitly stated (CAS: 115274) Key Differences: Saturation of the pyridine ring reduces aromaticity, which could impact π-π stacking interactions. The hemihydrochloride form enhances stability and solubility .

Derivatives with Modified Heterocyclic Cores

  • N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
    • Molecular Formula : C₁₅H₁₄F₃N₅
    • Molecular Weight : 321.31 g/mol
    • Key Differences : The pyridazine core (vs. pyridine) and trifluoromethyl group increase electronegativity and metabolic resistance, making this compound relevant for agrochemical applications .

Structural and Functional Analysis

Molecular Properties and Reactivity

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~243.23* 3-(3-Fluorophenyl), -NH₂ Enhanced electronic effects from F
3-Methyl analog 148.17 3-CH₃ Higher solubility, lower lipophilicity
3-Bromo analog 213.04 3-Br Halogen bonding potential
3-(4-Fluorophenyl) hydrochloride 264.69 4-F, HCl salt Improved solubility

*Estimated based on C₁₂H₉FN₄.

Pharmacological and Industrial Relevance

  • Fluorine substitution may enhance blood-brain barrier penetration .
  • Industrial Use : Derivatives like 3-(trifluoromethyl)pyridazines are marketed for agrochemical use, highlighting the role of halogenation in stability .

Biological Activity

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a compound of interest due to its potential biological activities. With the molecular formula C12H9FN4 and a molecular weight of 228.23 g/mol, this compound has been synthesized and evaluated for various pharmacological effects. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

  • Chemical Name : this compound
  • CAS Number : 1082346-14-2
  • Molecular Formula : C12H9FN4
  • Molecular Weight : 228.23 g/mol

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain triazole derivatives showed high antimicrobial activity against gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml and minimum bactericidal concentrations (MBCs) of 25.0 µg/ml . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Activity

The compound's structural features position it as a candidate for anticancer activity. A related study on triazolo-pyridine derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . This mechanism is critical as it disrupts cancer cell proliferation.

Case Studies

  • Synthesis and Evaluation : In a study focused on synthesizing novel triazolo-pyridine compounds, researchers reported varying degrees of biological activity among synthesized derivatives. The evaluation included assessing cytotoxicity against various cancer cell lines . Although specific results for this compound were not detailed, the findings support the hypothesis that similar compounds can exhibit significant anticancer properties.
  • Microbiological Screening : Another investigation into related triazole compounds found that several exhibited promising antifungal and antibacterial activities . The screening process involved testing against a range of pathogens to determine efficacy.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeMIC/MBC ValuesNotes
AntimicrobialVarious triazole derivativesMIC: 12.5 µg/mlEffective against gram-negative bacteria
AnticancerTriazolo-pyridine derivativesNot specifiedInduces apoptosis in cancer cells
CytotoxicityRelated triazolo compoundsVaries by compoundDemonstrated cell cycle arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of fluorophenyl precursors with pyridine derivatives. Key steps include:

  • Precursor functionalization : Introduce the 3-fluorophenyl group via Suzuki coupling or nucleophilic substitution .
  • Triazole ring formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization under inert atmospheres .
  • Optimization : Adjust temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield (>70%) and purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and aromaticity .
  • HPLC-MS for purity assessment (>98%) and molecular ion verification .
  • X-ray crystallography (if crystalline) to resolve stereochemistry and intermolecular interactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for triazolo derivatives:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., HF in fluorinated systems) .
  • Store in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Verify compound purity via DSC (differential scanning calorimetry) to rule out polymorphic interference .
  • Compare structural analogs (e.g., 3-(4-fluorophenyl) derivatives) to assess substituent effects on activity .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to screen against kinase or GPCR targets, using fluorophenyl moiety as a key pharmacophore .
  • MD simulations (GROMACS) to evaluate binding stability (>50 ns trajectories) and hydrogen-bonding patterns with active sites .
  • QSAR modeling to correlate electronic parameters (e.g., Hammett σ values of fluorophenyl groups) with inhibitory potency .

Q. How can crystallographic studies improve the understanding of this compound’s reactivity?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in ethanol/water mixtures (7:3 v/v) .
  • Analyze packing motifs (Mercury Software) to identify halogen-bonding interactions involving the fluorine atom .
  • Compare salt forms (e.g., hydrochloride) to enhance solubility for in vivo assays .

Q. What strategies optimize in vivo pharmacokinetic profiling for this compound?

  • Methodological Answer :

  • Stability assays : Measure metabolic half-life in liver microsomes (human/rat) with LC-MS/MS detection .
  • Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) for bioavailability studies .
  • Toxicology screening : Perform Ames tests and zebrafish embryo assays to assess genotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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